4-fluoro-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-2-methylbenzenesulfonamide
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Overview
Description
4-FLUORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-2-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and sulfonamide groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 4-FLUORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-2-METHYLBENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorine or methoxy positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-FLUORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-2-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer effects. The compound may also interfere with microbial cell wall synthesis, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar compounds include other triazolothiazole derivatives, such as:
7-fluoro-3-substituted-1,2,4-triazolo[3,4-b]benzothiazoles: These compounds also exhibit significant biological activities and are used in similar applications.
Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazines): These compounds have been studied for their anticancer properties and show promising results in inhibiting cancer cell growth.
Quinolinyl-pyrazoles: These compounds are known for their pharmacological activities and are used in the development of new therapeutic agents.
4-FLUORO-N-{2-[2-(4-METHOXYPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-2-METHYLBENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21FN4O3S2 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H21FN4O3S2/c1-13-12-16(22)6-9-19(13)31(27,28)23-11-10-18-14(2)26-21(30-18)24-20(25-26)15-4-7-17(29-3)8-5-15/h4-9,12,23H,10-11H2,1-3H3 |
InChI Key |
QWCOEOXXGJDKCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C |
Origin of Product |
United States |
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